molecular formula C15H23N3O4S B4185837 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B4185837
M. Wt: 341.4 g/mol
InChI Key: CNBNJMKMLJWMRD-UHFFFAOYSA-N
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Description

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the glycinamide backbone, introduction of the phenyl group, and the addition of the dimethylamino and sulfonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
  • N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Uniqueness

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-17(2)23(20,21)18(13-7-4-3-5-8-13)12-15(19)16-11-14-9-6-10-22-14/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBNJMKMLJWMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCC1CCCO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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